molecular formula C18H13ClN2O4 B2833242 4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid CAS No. 560066-34-4

4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid

Cat. No. B2833242
M. Wt: 356.76
InChI Key: OPFDASZBBGBWSQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the compound’s purpose or role in particular reactions or products.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts. The mechanisms of these reactions may also be discussed.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Polyaniline Doping

A study explores the utilization of benzoic acid and its derivatives, such as 4-methoxybenzoic acid, for doping polyaniline. This process involves mixing benzoic acid or its substituted variant with polyaniline in 1-methyl-2-pyrrolidone. The resulting polyaniline-benzoic acid salts exhibit enhanced conductivity, demonstrating significant potential in the development of conductive polymers. The properties of these salts are meticulously analyzed through various spectroscopic and thermal methods, highlighting their utility in advanced technological applications (Amarnath & Palaniappan, 2005).

Luminescent Properties of Lanthanide Complexes

In another study, derivatives of 4-benzyloxy benzoic acid, including compounds with electron-releasing and withdrawing groups, are utilized to investigate their impact on the luminescent properties of lanthanide coordination compounds. This research elucidates the influence of substituent nature on photophysical behaviors, offering insights into the design of luminescent materials with tailored properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Optical Properties of Aluminum and Zinc Complexes

Another application is seen in the synthesis of aluminum and zinc complexes using styryl-substituted chelating ligands derived from 4-methyl(methoxy or chloro)benzaldehyde. These complexes exhibit unique thermal, thermomechanical, and optical properties, including blue-green light emission. The study highlights the influence of the styryl substituent on the photoluminescence of the complexes, suggesting their potential in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Mechanism-based Inactivator for Zinc Protease

Research into the design of a mechanism-based inactivator for the zinc protease carboxypeptidase A employs a compound structurally similar to the core chemical structure . This work is foundational in understanding the interaction mechanisms of enzyme inhibitors, offering a pathway to novel therapeutic agents (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal.


Future Directions

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Please note that this is a general guide and the specifics may vary depending on the compound and the context. For a comprehensive analysis of a specific compound, please consult a professional or a specialized resource.


properties

IUPAC Name

4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-25-16-7-6-14(9-15(16)19)21-17(22)13(10-20)8-11-2-4-12(5-3-11)18(23)24/h2-9H,1H3,(H,21,22)(H,23,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDASZBBGBWSQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Chloro-4-methoxyphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}benzoic acid

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